N,1,3-trimethyl-2-oxo-N-pyrimidin-2-ylbenzimidazole-5-sulfonamide
Description
N,1,3-trimethyl-2-oxo-N-pyrimidin-2-ylbenzimidazole-5-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole core, which is known for its diverse biological activities, and a pyrimidine ring, which is often found in nucleic acids and various bioactive molecules
Properties
IUPAC Name |
N,1,3-trimethyl-2-oxo-N-pyrimidin-2-ylbenzimidazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c1-17-11-6-5-10(9-12(11)18(2)14(17)20)23(21,22)19(3)13-15-7-4-8-16-13/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBJSJRNZPLQGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C3=NC=CC=N3)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1,3-trimethyl-2-oxo-N-pyrimidin-2-ylbenzimidazole-5-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of o-phenylenediamine with formic acid or its derivatives to form the benzimidazole core. This is followed by the introduction of the pyrimidine ring through cyclization reactions involving appropriate precursors such as pyrimidine-2-carboxylic acid. The sulfonamide group is then introduced via sulfonation reactions using reagents like chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
N,1,3-trimethyl-2-oxo-N-pyrimidin-2-ylbenzimidazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonamide group, using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N,1,3-trimethyl-2-oxo-N-pyrimidin-2-ylbenzimidazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,1,3-trimethyl-2-oxo-N-pyrimidin-2-ylbenzimidazole-5-sulfonamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. The pyrimidine ring may interact with nucleic acids, affecting DNA and RNA synthesis. The sulfonamide group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad-spectrum biological activities.
Pyrimidine derivatives: Commonly found in nucleic acids and pharmaceuticals.
Sulfonamides: Widely used as antibiotics and enzyme inhibitors.
Uniqueness
N,1,3-trimethyl-2-oxo-N-pyrimidin-2-ylbenzimidazole-5-sulfonamide is unique due to its combination of three distinct pharmacophores: benzimidazole, pyrimidine, and sulfonamide. This unique structure provides a multifaceted approach to interacting with biological targets, making it a versatile compound in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
